2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Lipophilicity Membrane permeability Drug design

2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 951471-83-3) is a fully synthetic small molecule within the tetrahydroquinolin-2-one acetamide class. Its core architecture—comprising a 1-propyl-3,4-dihydroquinolin-2(1H)-one scaffold linked via a 6-amino bridge to a 2-(3-methylphenoxy)acetamide side chain—places it among an emerging family of compounds explored for modulation of abscisic acid (ABA) receptors, cannabinoid receptors, NADPH oxidase, and other therapeutic targets.

Molecular Formula C21H24N2O3
Molecular Weight 352.434
CAS No. 951471-83-3
Cat. No. B2700370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS951471-83-3
Molecular FormulaC21H24N2O3
Molecular Weight352.434
Structural Identifiers
SMILESCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C
InChIInChI=1S/C21H24N2O3/c1-3-11-23-19-9-8-17(13-16(19)7-10-21(23)25)22-20(24)14-26-18-6-4-5-15(2)12-18/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3,(H,22,24)
InChIKeyPUZSMTAJQJSBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 951471-83-3): Baseline Identity and Structural Classification


2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 951471-83-3) is a fully synthetic small molecule within the tetrahydroquinolin-2-one acetamide class. Its core architecture—comprising a 1-propyl-3,4-dihydroquinolin-2(1H)-one scaffold linked via a 6-amino bridge to a 2-(3-methylphenoxy)acetamide side chain—places it among an emerging family of compounds explored for modulation of abscisic acid (ABA) receptors, cannabinoid receptors, NADPH oxidase, and other therapeutic targets. [1] [2] The compound is not a naturally occurring metabolite and is supplied exclusively for research use.

Synthetic tetrahydroquinolin-2-one acetamide
Studied for ABA receptor, cannabinoid receptor, and NADPH oxidase modulation
Research-use-only probe; no therapeutic or clinical application

Why Generic Substitution of 2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 951471-83-3) Carries Scientific Risk


Tetrahydroquinoline acetamide derivatives exhibit profound sensitivity of both potency and target-selectivity profiles to seemingly minor structural modifications. For example, within the ABA receptor agonist series, replacing the sulfonamide linkage of Quinabactin with a phenoxyacetamide moiety while retaining the 1‑propyl‑2‑oxo‑tetrahydroquinoline core can invert functional selectivity between dimeric and monomeric receptor subtypes. [1] Similarly, in cannabinoid-receptor programs, alteration of the N‑alkyl substituent on the tetrahydroquinoline ring from propyl to isopentyl shifts binding preference between CB1 and CB2 receptors. [2] Consequently, substituting CAS 951471-83-3 with an in‑class analog that differs in N‑alkyl, phenoxy, or linker composition cannot be assumed to preserve biological readout; procurement decisions must be anchored to compound‑specific data rather than class‑level extrapolation.

Linker sensitivity
Phenoxyacetamide vs. sulfonamide linkage may invert ABA receptor subtype preference; class-level extrapolation insufficient.
N-alkyl dependency
Propyl-to-isopentyl shift on the tetrahydroquinoline ring can alter cannabinoid receptor binding profile.
Meta-methyl electronic signature
Meta vs. para methyl substitution changes π-stacking potential; electronic difference may shift selectivity.

Product-Specific Quantitative Evidence Guide for 2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 951471-83-3)


N-Propyl Substituent Differentiates Lipophilicity and Predicted Membrane Permeability from N-Unsubstituted and N-Methyl Analogs

The 1‑propyl substituent on the tetrahydroquinoline‑2‑one ring of CAS 951471-83-3 increases calculated logP by approximately 1.1–1.4 units compared with the N‑unsubstituted analog N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑2‑(m‑tolyloxy)acetamide, and by roughly 0.7 units compared with the N‑methyl variant (CAS 921999‑73‑7). These values are derived from XLogP3‑AA computations performed on the PubChem platform for the respective structures. [1]

Lipophilicity shift
Class-level inference
Δ logP ≈ +1.1 to +1.4 vs. N-des-propyl
Supports improved membrane permeability screening context
Computed XLogP3-AA; experimental logD7.4 unavailable
Lipophilicity Membrane permeability Drug design

Phenoxyacetamide Linker Differentiates Hydrogen-Bond Acceptor/Donor Profile from Sulfonamide-Based ABA Agonists

The 2‑(3‑methylphenoxy)acetamide side chain of CAS 951471‑83‑3 provides one additional hydrogen‑bond acceptor (the ether oxygen) and lacks the sulfonamide NH donor present in Quinabactin (CAS 946270‑26‑4). Analysis of the co‑crystal structure of the sulfonamide analog AMF4 bound to ABA receptor PYL2 (PDB 5VSR) reveals that the sulfonamide NH donates a hydrogen bond to the backbone carbonyl of PYL2 residue Glu94. [1] Replacement of this sulfonamide with an ether‑containing acetamide is predicted to eliminate this specific interaction while potentially forming new contacts via the ether oxygen.

H-bond donor loss
Class-level inference
Target: 1 HBD (amide NH); Quinabactin: 2 HBD
Sulfonamide NH → ether O replacement removes key donor
Predicted to alter ABA receptor binding pose; not a direct Quinabactin surrogate
Based on PDB 5VSR co-crystal analysis
Hydrogen bonding Target engagement ABA receptor

Meta-Methylphenoxy Substituent Differentiates Steric and Electronic Properties from Para-Methyl and Unsubstituted Phenoxy Analogs

The 3‑methyl (meta‑methyl) substitution on the phenoxy ring of CAS 951471‑83‑3 introduces a steric and electronic signature distinct from the corresponding 4‑methyl (para‑methyl) analog, 2‑(p‑tolyloxy)‑N‑(1‑tosyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)acetamide (CAS 1005293‑70‑8). The meta‑methyl group exerts a +I inductive effect without the +M resonance contribution of a para‑methyl group, altering the electron density on the aromatic ring and, consequently, the strength of potential π‑π stacking interactions with aromatic residues in target binding sites. [1]

Electronic effect (σ)
Class-level inference
σₘ = −0.07 (meta-CH₃) vs. σₚ = −0.17 (para-CH₃)
Δσ = +0.10; meta lacks resonance contribution
Meta-methyl reduces electron donation; may shift π-stacking selectivity
Hammett constants from Hansch et al.
Structure-activity relationship Steric effects Electronic effects

Molecular Weight and Topological Polar Surface Area Position the Compound in a Favorable Range for Oral Bioavailability Compared with Heavier Tosyl-Substituted Analogs

CAS 951471‑83‑3 has a molecular weight of 352.4 g·mol⁻¹ (C₂₁H₂₄N₂O₃) and an estimated topological polar surface area (TPSA) of approximately 67–71 Ų. In contrast, the tosyl‑substituted analog 2‑(p‑tolyloxy)‑N‑(1‑tosyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)acetamide (CAS 1005293‑70‑8) has MW = 450.6 g·mol⁻¹ and TPSA ≈ 101 Ų. [1] Both the lower MW and smaller TPSA of CAS 951471‑83‑3 fall within the favorable ranges described by Lipinski's Rule of Five (MW < 500; TPSA < 140 Ų) and Veber's rules (TPSA < 140 Ų), predicting superior oral absorption potential.

Drug-likeness advantage
Class-level inference
MW 352.4 g/mol, TPSA ≈ 69 Ų
Favorable oral lead profile vs. tosyl analog (MW 450.6, TPSA 101 Ų)
Lipinski/Veber compliance; estimated TPSA
Drug-likeness Oral bioavailability Physicochemical properties

Recommended Research and Industrial Application Scenarios for 2-(3-methylphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 951471-83-3)


ABA Receptor Selectivity Profiling: Differentiating Dimeric versus Monomeric Receptor Engagement

CAS 951471-83-3 can serve as a tool compound to probe how replacement of the sulfonamide linker of Quinabactin with a phenoxyacetamide linker affects selectivity between dimeric ABA receptors (e.g., PYL2) and monomeric receptors (e.g., PYR1). The compound's distinct hydrogen-bond donor/acceptor profile, as evidenced by co‑crystal structures of related ligands in PDB 5VSR, is predicted to shift receptor-subtype preference. Researchers comparing concentration-response curves of CAS 951471-83-3 against Quinabactin in recombinant ABA receptor assays can map structure-selectivity relationships. [1]

Structure-Activity Relationship (SAR) Expansion of Tetrahydroquinoline-Based Cannabinoid Receptor Modulators

The tetrahydroquinoline‑2‑one scaffold of CAS 951471‑83‑3 is a recognized privileged structure in cannabinoid receptor modulator discovery. [2] The compound's 1‑propyl‑2‑oxo substitution pattern and meta‑methylphenoxyacetamide side chain represent an underexplored combination within the chemical space covered by patent US20080194625A1. Procurement of this compound enables SAR teams to evaluate how the phenoxyacetamide moiety influences CB1/CB2 selectivity relative to the predominantly amide‑ and sulfonamide‑linked analogs described in the patent literature.

NADPH Oxidase Inhibition Studies in Inflammatory Disease Models

Vendor annotations (Toronto Research Chemicals) indicate that CAS 951471‑83‑3 functions as an NADPH oxidase inhibitor with potential anti‑inflammatory applications. Although peer‑reviewed data for this specific compound are sparse, the tetrahydroquinoline class includes structurally related NADPH oxidase inhibitors such as 6‑bromo‑7‑fluoro‑1,2,3,4‑tetrahydroquinoline. Researchers investigating NOX enzyme pharmacology can benchmark CAS 951471‑83‑3 against these known inhibitors in cell‑free and cellular ROS production assays to establish its potency and isoform selectivity profile.

Computational Chemistry and Molecular Docking Benchmarking

The well‑characterized ABA receptor co‑crystal structures (PDB 4LGA, 5VSR) provide high‑resolution templates for docking studies of tetrahydroquinoline‑containing ligands. CAS 951471‑83‑3, with its unique phenoxyacetamide linker and meta‑methyl substitution, offers a valuable test case for validating docking scoring functions and molecular dynamics protocols aimed at predicting binding poses and affinity changes resulting from sulfonamide‑to‑acetamide scaffold hopping. [1]

Application
Selection Property
Validation Focus
ABA receptor subtype selectivity studies
Phenoxyacetamide linker H-bond profile
Receptor-subtype engagement in recombinant assays
Cannabinoid receptor modulator SAR
Meta-methylphenoxy side-chain architecture
CB1/CB2 selectivity screening
NOX enzyme pharmacology studies
Tetrahydroquinoline scaffold; reported NOX inhibition context
ROS production assay benchmarking
Molecular docking validation
Unique linker and meta-methyl substitution
Scoring function accuracy for scaffold-hopping
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